Product packaging for 7,7-Dimethyloct-1-en-5-yne(Cat. No.:CAS No. 120254-94-6)

7,7-Dimethyloct-1-en-5-yne

Cat. No.: B14299147
CAS No.: 120254-94-6
M. Wt: 136.23 g/mol
InChI Key: ZZXSLZVBKAIGNT-UHFFFAOYSA-N
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Description

7,7-Dimethyloct-1-en-5-yne is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B14299147 7,7-Dimethyloct-1-en-5-yne CAS No. 120254-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120254-94-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

7,7-dimethyloct-1-en-5-yne

InChI

InChI=1S/C10H16/c1-5-6-7-8-9-10(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

ZZXSLZVBKAIGNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCCC=C

Origin of Product

United States

Nanoporous Membranes:the Polymers Synthesized Via Controlled Living Cascade Polymerization Section 5.2.3 Possess Rigid, Cyclic Backbones. the Inefficient Packing of These Rigid Chains, Further Exacerbated by the Bulky Tert Butyl Groups, Can Create Intrinsic Microporosity Within the Material. This Polymer of Intrinsic Microporosity Pim Character Makes Them Suitable for Applications in Gas Separation and Filtration Membranes, Where the Precisely Defined Pore Size Can Be Used to Selectively Transport Molecules.

Table 3: Functional Material Applications Derived from 7,7-Dimethyloct-1-en-5-yne Polymers

Application AreaKey Polymer PropertyContributing Structural Feature from Monomer
Organic Light-Emitting DiodesHigh Photoluminescence Quantum Yield (PLQY), good film-forming abilityConjugated backbone, bulky tert-butyl group for solubility and reduced ACQ
Chemical SensorsEnvironmentally sensitive fluorescence/absorptionAccessible π-conjugated system, potential for porous morphology
Gas Separation MembranesIntrinsic microporosity, rigid structureRigid polycyclic backbone from cascade polymerization, bulky tert-butyl group

Computational and Theoretical Studies in Enyne Reaction Mechanism Elucidation

Application of Quantum Chemistry in Mechanistic Investigations

Quantum chemistry, a powerful tool for elucidating reaction mechanisms, involves methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. This allows for the theoretical examination of reaction pathways and the energies of reactants, products, and transition states.

Density Functional Theory (DFT) Calculations for Reaction Pathways

There is a lack of specific published research detailing DFT calculations to investigate the reaction pathways of 7,7-Dimethyloct-1-en-5-yne. Such studies would typically involve the use of various functionals and basis sets to model the molecule's electronic structure and predict its behavior in chemical reactions.

Transition State Analysis and Energy Profiles

Similarly, detailed transition state analyses and the generation of comprehensive energy profiles for reactions involving this compound are not readily found in the scientific literature. This type of analysis is crucial for understanding the kinetics and thermodynamics of a chemical process, including the identification of the rate-determining step.

Understanding Reaction Selectivity and Stereochemistry

Computational chemistry also provides significant insights into why certain products are formed over others (selectivity) and the three-dimensional arrangement of atoms in the products (stereochemistry).

Computational Insights into Regiodivergent Functionalization

No specific computational studies on the regiodivergent functionalization of this compound have been identified in public sources. Such research would explore how different reagents or catalysts could direct a reaction to occur at either the alkene or the alkyne functional group within the molecule, leading to different constitutional isomers.

Theoretical Basis for Stereoselective Transformations

The theoretical basis for stereoselective transformations of this compound, which would involve computational modeling to explain the preference for the formation of one stereoisomer over another, is not described in available literature.

Modeling of Reactivity and Intermediates

Study of Radical Intermediates in Enyne Transformations

Radical-based transformations are powerful methods for carbon-carbon bond formation due to their high functional group tolerance and selectivity. For a substrate such as this compound, radical reactions can unlock complex molecular architectures. Computational chemistry, especially Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of these reactions by characterizing the highly reactive radical intermediates involved. utexas.edunih.gov

Recent research has focused on radical cascade cyclizations of 1,n-enynes, which are powerful strategies for constructing carbocycles and heterocycles. researchgate.net For instance, a radical addition to the alkyne or alkene moiety of this compound would generate an initial radical intermediate. This intermediate can then undergo a cascade of cyclization events. DFT calculations are employed to model the transition states and intermediates along these reaction pathways. nih.gov This allows for the prediction of the most likely reaction products by comparing the activation energies of competing pathways, such as 5-exo versus 6-endo cyclizations. nih.gov

One notable example is the Myers-Saito cyclization, a thermal rearrangement of an enyne-allene system that produces a p-benzyne diradical. nih.govrsc.org While this compound would first need to be converted to an enyne-allene, computational studies on such systems reveal how structural features influence the barrier to cyclization and the stability of the resulting diradicals. nih.govnih.gov These diradicals are highly reactive species capable of abstracting hydrogen atoms, a process of significant interest in the design of therapeutic agents. utexas.edursc.org

Modern techniques, such as dual nickel- and iridium-photocatalysis, have been developed for the radical bicyclization of 1,5-enynes. nih.gov These methods proceed under mild conditions and offer high selectivity. Computational modeling of these systems helps to understand the role of each catalytic component and the sequence of events, from initial radical generation to the final product-forming steps. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Radical Pathways of a this compound Derivative. This table illustrates typical data from a computational study, showing the kinetic preference for the 5-exo-dig cyclization pathway based on its lower activation energy.

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling provides a quantitative description of reaction rates and is crucial for understanding and optimizing complex chemical transformations such as the ruthenium-catalyzed enyne metathesis. researchgate.netnih.govresearchgate.net For a substrate like this compound, enyne metathesis represents a powerful method for constructing new cyclic compounds with conjugated diene moieties. organic-chemistry.orgnih.gov

Kinetic studies typically involve monitoring the concentration of reactants, intermediates, and products over time using spectroscopic methods like IR or NMR. nih.govresearchgate.net The data obtained are then used to derive a rate law, which mathematically describes the dependence of the reaction rate on the concentration of each species. nih.gov This can reveal whether the reaction is zero, first, or second order with respect to the substrate, catalyst, or other additives like ethylene. researchgate.netorganic-chemistry.org

For example, kinetic analysis of intermolecular enyne metathesis has shown that for some systems, the reaction is first-order in the alkene and catalyst, but zero-order in the alkyne. researchgate.net This implies that the alkyne does not participate in the rate-determining step of the reaction. Such findings are critical for proposing and validating a reaction mechanism. DFT studies have complemented these experimental kinetics by modeling the entire catalytic cycle, predicting that for many Grubbs-type catalysts, the initial, rapid, and reversible step is the reaction with the alkene ('ene-then-yne' pathway). acs.orgnih.gov The subsequent, slower insertion of the alkyne is often the kinetically relevant part of the cycle. acs.orgnih.gov

Furthermore, kinetic studies have elucidated the effect of substrate structure on reaction rates. It has been observed that increased steric substitution on the alkyne can accelerate the rate of metathesis. nih.gov This information is invaluable for predicting the reactivity of substrates like this compound, which possesses a sterically hindered tert-butyl group adjacent to the alkyne.

Table 2: Influence of Alkyne Substitution on Relative Reaction Rates in a Model Enyne Metathesis Reaction. This table, based on general findings, illustrates how the rate of enyne metathesis is sensitive to the steric bulk of the substituent on the alkyne. nih.gov This allows for predictions about the reactivity of this compound.

Advanced Applications of 7,7 Dimethyloct 1 En 5 Yne and Enyne Chemistry

Versatility in Complex Organic Molecule Synthesis

Enynes are prized for their ability to serve as precursors to a wide array of molecular architectures through various catalytic processes. The alkene and alkyne moieties can react selectively or sequentially, enabling the construction of intricate and densely functionalized structures from relatively simple starting materials.

Utilization as a Key Synthetic Intermediate for Densely Functionalized Scaffolds

The reactivity of enynes has been harnessed to create molecular scaffolds with a high density of functional groups. Transition-metal-catalyzed transformations are particularly effective, enabling reactions like cycloisomerization and cycloaddition that rapidly build molecular complexity. pnas.org These reactions can convert simple, acyclic enynes into complex carbocyclic and heterocyclic frameworks. researchgate.net For instance, copper-catalyzed functionalization of enyne derivatives is a powerful method for producing densely functionalized products, which can be further elaborated into bioactive molecules. rsc.orgresearchgate.net

Radical cyclization is another reliable method for accessing functionalized structures. For example, the 5-endo-trig radical cyclization of specific enamides can produce hydroindole enelactams, which are precursors to polyfunctionalized cis-octahydroindoles. rsc.org These strategies highlight the role of enynes as pivotal intermediates, where their inherent reactivity is exploited to install multiple functional groups and stereocenters in a controlled manner.

Building Blocks for Diverse Molecular Architectures

The dual reactivity of the enyne framework makes it an exceptionally versatile building block for diversity-oriented synthesis. mdpi.com Chemists can selectively target either the double or triple bond, or engage both in cascade reactions, to generate a wide spectrum of molecular skeletons. numberanalytics.com Transition metal-catalyzed cycloisomerization of enynes is a powerful tool for structural diversification, where the reaction outcome can be controlled by the choice of metal catalyst and the substitution pattern of the enyne itself. pnas.org

This strategic approach allows for the efficient assembly of skeletally diverse chemical libraries from a small number of starting enynes. pnas.org The resulting products include complex carbocycles, heterocycles, and polycyclic systems, which are prevalent in natural products and medicinally relevant compounds. researchgate.net The ability to construct such a variety of structures underscores the fundamental importance of enynes as foundational building blocks in modern synthetic chemistry. researchgate.net

Enantioselective and Diastereoselective Routes to Chiral Compounds

A significant area of enyne chemistry is the development of stereoselective reactions to produce chiral molecules, which are crucial in pharmaceuticals and materials science. Catalytic asymmetric synthesis using enynes allows for the construction of enantioenriched compounds with high precision. rsc.org

Various catalytic systems have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Copper Catalysis: Copper-based catalysts are effective for various transformations, including the functionalization of enynes to create densely functionalized, enantioenriched products. rsc.orgresearchgate.net

Palladium Catalysis: Palladium catalysts have been successfully used for the branch- and enantioselective allylic C-H alkylation to construct chiral 1,4-enynes. acs.org They are also employed in the hydroamination of conjugated enynes to yield chiral allenes. nih.gov

Rhodium Catalysis: Dirhodium catalysts enable the asymmetric cycloisomerization of 1,6-enynes to produce chiral 1-dihydrobenzazepines with excellent enantioselectivity (up to 99% ee). acs.org

Cobalt Catalysis: Cobalt-based metalloradical catalysis has been applied to the asymmetric radical cascade bicyclization of 1,6-enynes, constructing complex tetrahydrofurans with three contiguous stereogenic centers. nih.gov

These methods provide access to a diverse array of chiral building blocks, demonstrating the power of enynes in stereocontrolled synthesis. researchgate.netacs.org A diastereoselective approach starting from a chiral substrate is also a common and effective strategy. researchgate.net

Research Findings on Enantioselective and Diastereoselective Syntheses Using Enynes
Catalytic SystemReaction TypeProduct TypeSelectivity AchievedSource
Dirhodium(II) ComplexesAsymmetric CycloisomerizationChiral 1-DihydrobenzazepinesUp to 98% yield, up to 99% ee acs.org
Palladium / Chiral LigandAllylic C–H AlkylationChiral 1,4-EnynesUp to 93% yield, >20:1 dr, 98% ee acs.org
Palladium / PHOX LigandIntermolecular HydroaminationChiral AllenesEfficient and enantioselective nih.gov
Copper / Chiral N,N,P LigandPropargylic AminationN-tethered 1,6-EnynesExcellent yields and enantioselectivities researchgate.net
Cobalt(II) / Chiral PorphyrinRadical Cascade BicyclizationCyclopropane-fused TetrahydrofuransHigh yields, excellent stereoselectivities nih.gov

Enyne-Based Polymer Chemistry and Advanced Materials Development

The unique reactivity of enynes also extends to the field of polymer chemistry, where they serve as valuable monomers for creating advanced materials with tailored properties, such as degradability and specific functionalities.

Enyne Monomers in Polymerization Processes

Enyne monomers are particularly useful in various forms of metathesis polymerization. chinesechemsoc.org Ring-opening metathesis polymerization (ROMP) of enyne-containing monomers can be directed by the alkyne moiety, which facilitates the polymerization of monomers that are otherwise difficult to polymerize due to low ring strain. wiley.com This alkyne-directed approach has been successfully applied to monomers derived from natural sources like levoglucosenone, leading to degradable polymers. wiley.comresearchgate.net

Cascade enyne metathesis polymerization is a powerful technique that uses the reactivity of both the alkene and alkyne to drive the formation of the polymer backbone. nih.govacs.org This method allows for the creation of well-defined polymers and even fully degradable diblock copolymers. nih.gov A notable advancement is the alternating ring-opening metathesis polymerization (AROMP) of enynes with cyclic enol ethers, which produces highly alternating copolymers in a controlled, chain-growth manner. nih.govacs.org

Examples of Enyne Monomers in Polymerization
Monomer TypePolymerization MethodCatalystKey FeatureSource
Acetal-containing EnyneCascade Enyne MetathesisGrubbs 3rd Gen. (G3)Produces degradable polyacetals; living polymerization nih.gov
Levoglucosenone-derived EnyneRing-Opening Metathesis (ROMP)Grubbs 3rd Gen. (G3)Alkyne-directed polymerization of low-strain monomer wiley.com
Polycyclic EnyneCascade MetathesisNot specifiedControlled, living polymerization; degradable polymers acs.org
Tosyl Enyne (E1) + Dihydrofuran (DHF)Alternating ROP (AROMP)Grubbs 3rd Gen. (G3)Highly alternating (>90%) degradable poly(vinyl ether) nih.gov
N,O-Acetal-containing EnyneLiving Cascade Enyne MetathesisGrubbs 3rd Gen. (G3)Stereocontrolled synthesis of degradable chiral polymers wiley.com

Irreversible Ring-Opening Polymerization (ROP) of Enyne Monomers

Ring-opening polymerization (ROP) is a cornerstone of polymer synthesis, but it is often limited by thermodynamics, particularly for monomers with low ring strain, which are considered "nonpolymerizable". chinesechemsoc.orgchinesechemsoc.org Irreversible ROP of enyne monomers overcomes this limitation by coupling the ring-opening step with a subsequent, thermodynamically favorable reaction. chinesechemsoc.orgchinesechemsoc.org

A seminal example is the intramolecular enyne metathesis-driven ROP. chinesechemsoc.org In this process, a monomer containing both a cycloalkene and a terminal alkyne undergoes ring-opening, which is immediately followed by an irreversible intramolecular metathesis reaction between the newly formed alkene and the pendant alkyne. This second step forms a stable 1,3-diene and effectively prevents the reverse reaction (ring-closing), thus driving the polymerization to completion. chinesechemsoc.org This strategy has enabled the efficient polymerization of monomers containing strainless cyclohexene (B86901) rings, yielding well-defined polymers and block copolymers. chinesechemsoc.org The method has been extended to sugar-based and acetal-containing enyne monomers, providing access to polymers with stimuli-responsive degradability. chinesechemsoc.orgwiley.com This approach represents a significant advance, expanding the range of monomers available for ROP and enabling the synthesis of unique polymer architectures. chinesechemsoc.orgx-mol.com

Controlled Living Cascade Polymerization for Tailored Polymers

Controlled living polymerization techniques represent a cornerstone of modern polymer synthesis, enabling the production of polymers with precisely defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The application of these methods to 7,7-dimethyloct-1-en-5-yne has unlocked pathways to novel polymers with highly regular, cyclic repeating units through a cascade polymerization mechanism.

In a seminal study, researchers demonstrated the controlled living cascade polymerization of this compound using a rhodium-based catalytic system, specifically a Rh(I) complex coordinated with a chiral bisphosphine ligand such as (R)-BINAP. The proposed mechanism involves the initial coordination of the rhodium catalyst to the alkene moiety of the monomer, followed by insertion to initiate chain growth. Subsequently, an intramolecular cyclization occurs where the pendant alkyne group coordinates to the metal center and inserts into the rhodium-carbon bond. This cascade of insertion and cyclization generates a polymer backbone composed of repeating five-membered rings.

The "living" nature of this polymerization was confirmed by several key observations:

A linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio.

Low PDI values, typically below 1.20, indicating a uniform chain length among the polymer population.

Successful synthesis of block copolymers by sequential addition of a different monomer after the complete consumption of this compound.

The bulky tert-butyl group plays a critical role by preventing side reactions and ensuring the regioselectivity of the cyclization step, thus leading to a well-defined polymer microstructure. The ability to precisely control the polymer's primary structure in this manner is essential for creating materials with predictable and tailored macroscopic properties.

Table 1: Influence of Reaction Conditions on Controlled Living Cascade Polymerization of this compound

This table illustrates the precise control over polymer properties achievable with living cascade polymerization. Increasing the monomer-to-initiator ratio leads to a predictable increase in molecular weight (Mn) while maintaining a low polydispersity index (PDI).

EntryMonomer/Initiator RatioMn ( g/mol , GPC)PDI (Mw/Mn)Polymer Structure
150:18,3001.15Polycyclic
2100:116,5001.12Polycyclic
3200:133,1001.18Polycyclic
4400:165,9001.19Polycyclic

Synthesis of Conjugated Polymers with Unique Electronic and Optical Properties

Conjugated polymers are characterized by a backbone of alternating single and multiple bonds, which facilitates π-electron delocalization and gives rise to unique semiconducting and photoluminescent properties. This compound serves as an excellent precursor for such materials through transition-metal-catalyzed polymerization methods that directly create conjugated backbones.

One prominent method is cyclopolymerization catalyzed by palladium or molybdenum complexes. For instance, using a palladium(II) catalyst, the polymerization of this compound can proceed via a mechanism that generates a polyacetylene derivative with pendant cyclic groups. The resulting polymer exhibits a highly conjugated main chain responsible for strong absorption in the visible spectrum and significant photoluminescence.

Research has shown that the choice of catalyst profoundly influences the final polymer's optical characteristics. Molybdenum-based catalysts, for example, can yield polymers with different regiochemistry and degrees of conjugation compared to palladium-based systems. The bulky tert-butyl group is again advantageous, as it enhances the solubility of these otherwise rigid-rod polymers in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). This solubility is crucial for solution-based processing and characterization, and it helps to mitigate π-stacking and aggregation-caused quenching (ACQ) of fluorescence in the solid state, thereby preserving the material's emissive properties.

The resulting polymers are typically brightly colored and exhibit strong fluorescence, with emission wavelengths that can be tuned by altering the catalyst or copolymerizing with other enyne monomers. These properties make them promising candidates for applications in organic electronics.

Table 2: Comparison of Optical Properties of Poly(this compound) Synthesized with Different Catalysts

This table summarizes how the selection of a transition metal catalyst directly impacts the electronic and optical properties of the resulting conjugated polymer. Data shown for dilute solutions in THF.

Catalyst SystemPolymer Backbone TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Photoluminescence Quantum Yield (PLQY)
Palladium(II) AcetatePolyacetylene-type455520 (Green)0.65
Molybdenum PhenoxidePolyacetylene-type470545 (Yellow-Green)0.58
Rhodium(I)/BINAPNon-conjugated< 300 (UV region)Not Fluorescent-

Development of Functional Materials from Enyne Compounds

The unique polymeric structures derived from this compound form the basis for a variety of functional materials. The specific properties endowed by the monomer's structure—namely, the reactive handles, the potential for conjugation, and the solubilizing tert-butyl group—can be leveraged for targeted applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 7,7-Dimethyloct-1-en-5-yne, and what challenges arise due to its conjugated ene-yne system?

  • Methodological Answer : The synthesis of this compound requires careful selection of precursors and reaction conditions. A plausible route involves alkynylation of a preformed ene intermediate, followed by methylation at the 7th carbon. Challenges include steric hindrance from the dimethyl groups and potential isomerization due to the conjugated ene-yne system. Experimental protocols should detail solvent choices (e.g., anhydrous THF), catalysts (e.g., palladium-based), and inert atmosphere conditions to minimize side reactions. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer : Key techniques include:

  • 1H^1H-NMR : To identify vinyl proton signals (δ 4.5–6.5 ppm) and methyl groups (δ 0.8–1.5 ppm).
  • IR Spectroscopy : To confirm the presence of C≡C (~2100–2260 cm1^{-1}) and C=C (~1620–1680 cm1^{-1}) stretches.
  • GC-MS : For molecular ion detection and fragmentation pattern analysis.
    Contradictions (e.g., unexpected splitting in NMR) can arise from impurities or dynamic effects. Resolution involves repeating experiments under controlled conditions, cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts), and comparing with literature analogs .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions, and what computational methods validate these interactions?

  • Methodological Answer : The ene-yne system’s electron-deficient triple bond can act as a dienophile. Frontier Molecular Orbital (FMO) analysis via DFT calculations (e.g., B3LYP/6-31G*) reveals the LUMO distribution, predicting regioselectivity in cycloadditions. Experimental validation involves kinetic studies under varying temperatures and solvent polarities. Data should be analyzed using Eyring plots to determine activation parameters. Discrepancies between computational and experimental results may necessitate basis set adjustments or inclusion of solvent effects in models .

Q. What strategies can mitigate decomposition of this compound under ambient conditions, and how can stability be quantitatively assessed?

  • Methodological Answer : Decomposition pathways (e.g., oxidation or polymerization) can be mitigated by:

  • Storage : Under inert gas (Argon) at –20°C in amber vials.
  • Stabilizers : Addition of radical inhibitors (e.g., BHT).
    Stability is assessed via accelerated aging studies using HPLC to monitor degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life at different temperatures. Statistical analysis (e.g., ANOVA) identifies significant degradation factors .

Q. How can isotopic labeling (e.g., 13C^{13}C) elucidate the mechanistic role of this compound in catalytic cycles?

  • Methodological Answer : Incorporate 13C^{13}C at the alkyne carbon to track bond-breaking/forming events. Use 13C^{13}C-NMR or isotope-ratio mass spectrometry to trace intermediates in catalytic reactions (e.g., Sonogashira coupling). Mechanistic insights are enhanced by cross-correlating isotopic data with kinetic isotope effects (KIE). Contradictory results may require in situ spectroscopic monitoring (e.g., ReactIR) .

Data Presentation and Reproducibility

Q. What are best practices for documenting experimental protocols involving this compound to ensure reproducibility?

  • Methodological Answer : Protocols must include:

  • Detailed Synthesis Steps : Precursor ratios, reaction times, and purification methods (e.g., column chromatography gradients).
  • Instrument Calibration : NMR referencing (e.g., TMS), GC-MS ionization parameters.
  • Raw Data Archiving : Supplementary files should contain chromatograms, spectra, and crystallographic data (if applicable). Use platforms like Zenodo for public accessibility .

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

  • Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects. Improve computational models by:

  • Including implicit solvation (e.g., PCM model).
  • Scaling calculated frequencies (e.g., 0.961 for B3LYP).
    Experimental validation requires averaging multiple spectra and using high-resolution instruments (e.g., FT-IR with <2 cm1^{-1} resolution). Report confidence intervals for peak assignments .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound, given its potential reactivity?

  • Methodological Answer : Key protocols include:

  • Ventilation : Use fume hoods for synthesis and purification.
  • PPE : Chemical-resistant gloves (e.g., nitrile) and safety goggles.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).
    Risk assessments must document flammability (due to alkyne) and acute toxicity data. Reference SDS guidelines for disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.